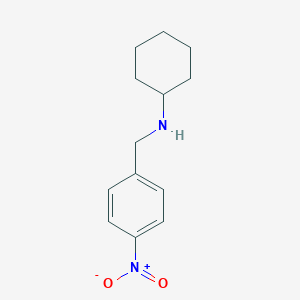

N-(4-nitrobenzyl)cyclohexanamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAOBNFUBCBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355668 | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-51-6 | |

| Record name | N-Cyclohexyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Nitrobenzyl Cyclohexanamine and Analogues

Direct Synthetic Routes to N-(4-nitrobenzyl)cyclohexanamine

The direct formation of this compound can be accomplished through two main pathways: reductive amination and condensation followed by alkylation.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganicchemistrytutor.com In the context of this compound, this strategy involves the reaction of 4-nitrobenzaldehyde with cyclohexanamine to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comcommonorganicchemistry.com

The reaction proceeds in a one-pot manner, typically under neutral or weakly acidic conditions which favor the formation of the imine. wikipedia.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate. Subsequent dehydration yields the C=N double bond of the imine. organicchemistrytutor.com

A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comrsc.org It is crucial to add the reducing agent after the imine has had sufficient time to form, as NaBH₄ can also reduce the starting aldehyde. commonorganicchemistry.com Alternatively, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are less likely to reduce the aldehyde and can be present from the start of the reaction. masterorganicchemistry.comcommonorganicchemistry.com

General Reaction Scheme for Reductive Amination:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent(s) | Key Conditions | Product |

| 4-Nitrobenzaldehyde | Cyclohexanamine | Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Stirring at room temperature for imine formation, followed by portion-wise addition of NaBH₄ at 0 °C. rsc.org | This compound |

| 4-Nitrobenzaldehyde | Cyclohexanamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | One-pot reaction, mildly acidic pH (e.g., pH 5). organicchemistrytutor.com | This compound |

Condensation and Alkylation Approaches

An alternative direct route to this compound involves a condensation reaction to form a Schiff base, followed by a separate reduction step, or a direct alkylation of cyclohexanamine with a suitable 4-nitrobenzyl electrophile.

The formation of the Schiff base, N-(4-nitrobenzylidene)cyclohexanamine, is achieved by the condensation of 4-nitrobenzaldehyde and cyclohexanamine, often with azeotropic removal of water or in the presence of a dehydrating agent. ijmcmed.orgnih.gov This imine can then be isolated and subsequently reduced to the target secondary amine using various reducing agents, including sodium borohydride. youtube.com

Direct alkylation provides another straightforward approach. This method typically employs a nucleophilic substitution reaction where cyclohexanamine acts as the nucleophile, attacking an electrophilic carbon atom on the 4-nitrobenzyl group. A common electrophile for this purpose is 4-nitrobenzyl bromide. researchgate.netsigmaaldrich.com The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. rsc.org

General Reaction Scheme for Alkylation:

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Product |

| Cyclohexanamine | 4-Nitrobenzyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Stirring at elevated temperature (e.g., 70 °C). rsc.org | This compound |

Synthesis of this compound Hydrobromide

General Procedure for Hydrobromide Salt Formation:

Dissolve the purified this compound free base in a suitable organic solvent, such as ethanol or diethyl ether.

Add a stoichiometric amount of hydrobromic acid (HBr), either as an aqueous solution or as a solution in a compatible organic solvent.

The hydrobromide salt will typically precipitate out of the solution.

The precipitate can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Strategies for the Preparation of Key Precursors

The successful synthesis of this compound relies on the availability of its key precursors: 4-nitrobenzaldehyde and cyclohexanamine. This section outlines common methods for their preparation.

Synthesis of 4-Nitrobenzaldehyde Derivatives

4-Nitrobenzaldehyde is a crucial starting material and can be synthesized through several methods. wikipedia.org One common laboratory and industrial approach is the oxidation of 4-nitrotoluene. wikipedia.org Various oxidizing agents can be employed for this transformation. For instance, chromium(VI) oxide in acetic anhydride can be used to produce the nitrobenzyl diacetate, which is then hydrolyzed to the aldehyde. wikipedia.org

Another route involves the hydrolysis of 4-nitrobenzal bromide (α,α-dibromo-4-nitrotoluene). wikipedia.orgprepchem.com This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and the aldehyde is obtained after workup and purification. prepchem.com

The direct nitration of benzaldehyde can also yield 4-nitrobenzaldehyde, although it often produces a mixture of isomers, with the meta-isomer being a significant byproduct. psu.edu

| Starting Material | Reagents | Key Conditions | Product |

| 4-Nitrotoluene | Chromium(VI) oxide, Acetic anhydride, followed by hydrolysis | Oxidation followed by hydrolysis. wikipedia.org | 4-Nitrobenzaldehyde |

| 4-Nitrobenzal bromide | Concentrated Sulfuric Acid, Water | Hydrolysis at elevated temperatures (90-110 °C). prepchem.com | 4-Nitrobenzaldehyde |

| 4-Nitrotoluene | Bromine, Carbon tetrachloride, Light irradiation | Free-radical bromination. prepchem.com | 4-Nitrobenzyl bromide |

Preparation of Cyclohexanamine and its Functionalized Forms

Cyclohexanamine is a primary aliphatic amine that is produced on a large industrial scale. The primary method for its synthesis is the complete hydrogenation of aniline using cobalt or nickel-based catalysts. rsc.org It can also be prepared through the alkylation of ammonia with cyclohexanol (B46403).

Recent advancements in synthetic methodology have provided various routes to functionalized cyclohexylamine derivatives. These methods are crucial for creating analogues of the title compound. For example, visible-light-enabled photoredox catalysis has been used for the stereoselective synthesis of functionalized cyclohexylamines through a [4+2] cycloaddition. nih.govnih.govrsc.org Enzymatic reductive amination has also been employed for the stereocontrolled functionalization of cyclohexanones to produce substituted cyclohexylamines. researchgate.net Furthermore, bio-inspired methods for the α-C-H functionalization of primary amines offer a pathway to diverse cyclohexylamine derivatives. chemrxiv.org

| Starting Material | Reagents/Catalyst | Method | Product |

| Aniline | H₂, Cobalt or Nickel catalyst | Catalytic Hydrogenation | Cyclohexanamine |

| Resorcinol | H₂/Raney Ni, then Hydroxylamine (B1172632) hydrochloride, then H₂/Raney Ni | Multi-step synthesis via 1,3-cyclohexanedione | 1,3-Cyclohexanediamine mdpi.com |

| Substituted Cyclohexanones | Amine, Engineered Enzymes (e.g., Imine Reductases) | Enzymatic Reductive Amination | Chiral Substituted Cyclohexylamines researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of secondary amines like this compound is often accomplished via reductive amination. This process typically involves the reaction of an aldehyde (4-nitrobenzaldehyde) with a primary amine (cyclohexylamine) to form an imine intermediate, which is then reduced to the target secondary amine. The application of green chemistry principles to this synthesis is crucial for minimizing environmental impact and enhancing sustainability.

A significant focus in greening the reductive amination process has been the replacement of hazardous solvents. Historically, chlorinated solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and chloroform have been widely used. acsgcipr.org However, due to their toxicity and environmental persistence, a shift towards more benign alternatives is a key objective in sustainable chemistry.

Research has shown that greener solvents can be effectively employed in reductive aminations, particularly those using borane-based reductants like sodium triacetoxyborohydride (STAB). researchgate.net Ethyl acetate (EtOAc) has been identified as a broadly comparable and more environmentally acceptable solvent to DCE for STAB-mediated reactions. acsgcipr.orgresearchgate.net Other viable alternatives include dimethyl carbonate, isopropyl alcohol, and 2-MeTHF. researchgate.net While alcohols are generally considered a green solvent class, caution is necessary when using them with metal catalysts and H₂, as they can be oxidized to aldehydes or ketones, leading to undesired byproducts. acsgcipr.org Solvent-free approaches, where the solid reactants are mixed directly, represent another green alternative that can be utilized in certain reductive amination procedures. gctlc.org

| Solvent Class | Conventional Solvents | Green Alternatives | Considerations |

|---|---|---|---|

| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | N/A | High performance but environmentally hazardous and toxic. acsgcipr.orgresearchgate.net |

| Esters | N/A | Ethyl Acetate (EtOAc) | Broadly comparable performance to DCE, more environmentally benign. acsgcipr.orgresearchgate.net |

| Carbonates | N/A | Dimethyl Carbonate | A viable green alternative for many substrates. researchgate.net |

| Ethers | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is a bio-based and more sustainable option. researchgate.net |

| Alcohols | Methanol, Ethanol | Isopropyl Alcohol | Green solvents, but can lead to impurities with metal catalysts. acsgcipr.orggctlc.org |

Catalytic methods are fundamental to the sustainable production of amines, offering high efficiency, atom economy, and the potential for catalyst recycling. For the synthesis of this compound, catalytic reductive amination using molecular hydrogen (H₂) as the reductant is a prominent green strategy. This approach requires a catalyst that can facilitate both the imine formation and its subsequent hydrogenation.

Various metal-based catalysts have been explored for the reductive amination of carbonyl compounds. dtu.dk Noble metal catalysts such as Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) are effective for the reductive amination of phenolics with cyclohexylamine, a reaction analogous to the synthesis of the title compound. mdpi.com The mechanism involves the hydrogenation of the carbonyl group (or a precursor), condensation with the amine to form an imine, and finally, hydrogenation of the imine to the secondary amine. mdpi.com

The development of catalysts from earth-abundant, non-noble metals is a key area of research for enhancing sustainability. europa.eu For instance, titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for synthesizing N-containing products. rsc.org Similarly, metal-organic framework-derived cobalt nanoparticles have proven highly effective for synthesizing amines from aldehydes or ketones via reductive amination with H₂. nih.gov The choice of reductant is also crucial, with gaseous H₂ and formic acid being common green options. dtu.dkorganic-chemistry.org

| Catalyst System | Description | Advantages | Reference |

|---|---|---|---|

| Pd/C, Rh/C | Noble metals on a carbon support. | High activity and selectivity in hydrogenation and reductive amination. | mdpi.com |

| Raney Ni | An alloy of aluminum and nickel, used in various hydrogenations. | Cost-effective and widely used industrially for amine synthesis. | mdpi.com |

| Ru/C | Ruthenium on a carbon support. | Effective in the deoxygenation and amination of bio-based feedstocks. | nih.gov |

| Titanium-based Catalysts | Catalysts based on earth-abundant titanium. | Atom-economical and a "greener" alternative to noble or heavy metals. | rsc.org |

| MOF-derived Co Nanoparticles | Cobalt nanoparticles derived from metal-organic frameworks. | Highly effective for reductive amination with H₂. | nih.gov |

Structural Characterization Techniques in Synthetic Organic Chemistry for this compound and Intermediates

The unambiguous identification and structural elucidation of newly synthesized compounds like this compound and its reaction intermediates are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule.

Aromatic Protons: The 4-nitrophenyl group would show two distinct doublets in the downfield region (typically δ 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group would appear at a higher chemical shift than the protons meta to it. rsc.org

Benzylic Protons: A singlet corresponding to the two protons of the methylene (B1212753) bridge (-CH₂-) connecting the aromatic ring to the nitrogen would be expected, likely in the range of δ 3.5-4.5 ppm. rsc.org

Cyclohexyl Protons: The protons on the cyclohexyl ring would appear as a series of complex multiplets in the upfield region (δ 1.0-3.0 ppm). The proton on the carbon directly attached to the nitrogen (the methine proton) would be shifted further downfield compared to the other ring protons.

Amine Proton: A broad singlet for the N-H proton would also be present, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. Key expected signals include those for the aromatic carbons (with the carbon bearing the nitro group being the most deshielded), the benzylic carbon, and the carbons of the cyclohexyl ring.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H (ortho to NO₂) | ~8.1-8.2 | ~123-124 | Doublet |

| Aromatic C-H (meta to NO₂) | ~7.5-7.6 | ~128-130 | Doublet |

| Benzylic (-CH₂-) | ~3.8-4.3 | ~53-55 | Singlet |

| Cyclohexyl C-H (alpha to N) | ~2.5-3.0 | ~55-60 | Multiplet |

| Other Cyclohexyl C-H | ~1.0-2.0 | ~24-35 | Multiplets |

| Amine N-H | Variable (broad) | N/A | Singlet (broad) |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would confirm the presence of key structural features.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and benzyl (B1604629) groups would be observed just below 3000 cm⁻¹.

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The presence of these bands is a clear indicator of the nitro-aromatic system.

C-N Stretch: The C-N stretching vibration for the alkyl-amine would be found in the 1020-1250 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Cyclohexyl, Benzyl) | Stretch | 2850 - 3000 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Alkyl C-N | Stretch | 1020 - 1250 |

Mass spectrometry (MS) provides information about the molecular weight and structural formula of a compound. For this compound (C₁₃H₁₈N₂O₂), the calculated molecular weight is approximately 234.29 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. mdpi.com

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern would provide further structural evidence. Key expected fragments include:

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is a common fragmentation pathway for benzylamines. This would lead to the formation of a 4-nitrobenzyl cation (m/z = 136) or a cyclohexylaminomethyl radical, and potentially a tropylium ion rearrangement.

Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion is characteristic of nitroaromatic compounds.

Cyclohexyl Ring Fragmentation: The cyclohexyl group can undergo fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments. A prominent peak at m/z = 83 corresponding to the cyclohexyl cation is also possible.

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 234 | [M]⁺ | [C₁₃H₁₈N₂O₂]⁺ | Molecular Ion |

| 136 | [C₇H₆NO₂]⁺ | [O₂NC₆H₄CH₂]⁺ | Benzylic C-N bond cleavage |

| 98 | [C₆H₁₂N]⁺ | [C₆H₁₁NH]⁺ | Alpha-cleavage |

| 106 | [C₇H₆O]⁺ | [HOC₆H₄CH₂]⁺ (rearranged) | Rearrangement and loss of HNO |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Loss of the nitrobenzylamino group |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound. This process involves combusting a small, precisely weighed sample of the substance and quantifying the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is C₁₃H₁₈N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for the experimental results obtained from an elemental analyzer. A close correlation between the found and calculated percentages provides strong evidence for the compound's identity and purity.

Elemental Analysis Data

| Compound | Formula | Element | Theoretical % | Found % |

|---|---|---|---|---|

| This compound | C₁₃H₁₈N₂O₂ | Carbon (C) | 66.65 | - |

| Hydrogen (H) | 7.74 | - | ||

| Nitrogen (N) | 11.96 | - | ||

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com | C₁₀H₁₀N₄O₃ | Carbon (C) | 51.28 | 52.26 |

| Hydrogen (H) | 4.30 | 4.51 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and inexpensive analytical method used extensively in synthetic organic chemistry to monitor the progress of reactions and assess the purity of products. chemistryhall.comresearchgate.net The technique operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid solvent). tifr.res.in

In the synthesis of this compound, typically achieved through the reductive amination of 4-nitrobenzaldehyde with cyclohexylamine, TLC is used to track the consumption of the starting materials and the formation of the product. researchgate.net Small aliquots of the reaction mixture are spotted on a TLC plate at various time intervals.

Stationary Phase: A polar adsorbent like silica gel (SiO₂) is commonly used. chemistryhall.comtifr.res.in

Mobile Phase: The choice of eluent is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed. The optimal ratio is determined experimentally to achieve a retention factor (Rf) for the product between 0.2 and 0.8. umich.edu

Visualization: Since the reactants and product are often colorless, the spots on the developed TLC plate are visualized under UV light, where aromatic compounds typically appear as dark spots. tifr.res.in

As the reaction proceeds, the TLC spots corresponding to 4-nitrobenzaldehyde and cyclohexylamine will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. The reaction is considered complete when the starting material spots are no longer visible. After purification (e.g., by column chromatography), the final product's purity is confirmed by TLC, where a single spot indicates a high degree of purity.

Illustrative TLC Monitoring of this compound Synthesis

| Lane | Description | Rf Value | Observation |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde (Starting Material) | ~0.5 | Visible at reaction start; diminishes over time. |

| 2 | Cyclohexylamine (Starting Material) | ~0.1 | Visible at reaction start; diminishes over time. |

| 3 | Reaction Mixture (Mid-reaction) | ~0.1, ~0.35, ~0.5 | Spots for both starting materials and product are visible. |

| 4 | This compound (Product) | ~0.35 | Spot appears and intensifies as the reaction proceeds. |

Note: Rf values are hypothetical and depend on the specific TLC conditions (e.g., exact eluent composition).

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

The process begins with growing a high-quality single crystal of the compound. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

While the specific crystal structure of this compound is not available in the provided search results, data from a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which was synthesized and analyzed by single-crystal X-ray diffraction, can serve as an example of the information obtained from such an analysis. mdpi.com The analysis reveals the crystal system, space group, and unit cell parameters, which define the geometry and symmetry of the crystal lattice.

Representative Crystallographic Data for an Analogue (N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide) mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₀N₄O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

Note: This data is for a structurally related analogue and is presented to illustrate the type of information generated by X-ray diffraction analysis.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₈N₂O₂ |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ |

| Cyclohexylamine | C₆H₁₃N |

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ |

| Hexane (B92381) | C₆H₁₄ |

Chemical Reactivity and Transformation of N 4 Nitrobenzyl Cyclohexanamine

Reactions Involving the Nitroaromatic Moiety

The nitrophenyl group of N-(4-nitrobenzyl)cyclohexanamine is a key site for chemical modification, primarily through reduction of the nitro group and potential electrophilic substitution on the aromatic ring.

Catalytic Reduction of the Nitro Group to the Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, providing a route to aromatic amines. researchgate.net This reaction is typically achieved through catalytic hydrogenation.

Detailed Research Findings:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. wikipedia.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. researchgate.net

Another approach involves the use of metal hydrides, although they are generally less effective for the reduction of aryl nitro compounds to anilines and can sometimes lead to the formation of azo compounds. wikipedia.org Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst, offers an alternative to using gaseous hydrogen. mdpi.com For instance, Raney nickel and hydrazine at controlled temperatures (0-10 °C) can be used for the reduction of nitroarenes. wikipedia.org

Sodium borohydride (B1222165) (NaBH4), a common reducing agent, is generally not reactive enough to reduce nitro compounds on its own. jsynthchem.com However, its reducing power can be enhanced by using it in combination with a transition metal catalyst, such as Ni(PPh3)4, in a solvent like ethanol (B145695) at room temperature. jsynthchem.com

| Catalyst System | Reagents | Solvent | Temperature | Product |

| Catalytic Hydrogenation | H2, Pd/C | Ethanol | Room Temperature | N-(4-aminobenzyl)cyclohexanamine |

| Transfer Hydrogenation | Hydrazine, Raney Nickel | Ethanol | 0-10 °C | N-(4-aminobenzyl)cyclohexanamine |

| Modified Borohydride | NaBH4, Ni(PPh3)4 | Ethanol | Room Temperature | N-(4-aminobenzyl)cyclohexanamine |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitro group is a strongly deactivating and meta-directing group for electrophilic aromatic substitution (EAS). This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.comyoutube.com

Detailed Research Findings:

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are common EAS reactions. youtube.com However, the deactivating effect of the nitro group already present in this compound makes further substitution challenging. For a new electrophile to add to the ring, it would preferentially attack the meta position relative to the nitro group. The presence of the cyclohexylaminomethyl substituent, which is an activating, ortho-, para-directing group, complicates the regioselectivity. The substitution pattern will be dictated by the interplay of the electronic effects of both substituents. Given the strong deactivating nature of the nitro group, forcing conditions (e.g., high temperatures, strong acid catalysts) would likely be required for any further EAS to occur, and a mixture of products could be expected.

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a nucleophilic center and readily participates in various reactions, including acylation, alkylation, and oxidation.

Acylation and Amidation Reactions

Acylation of the secondary amine leads to the formation of amides. This is a common and robust reaction in organic synthesis. bath.ac.uk

Detailed Research Findings:

Acylation can be achieved using a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For example, reacting this compound with an acyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding N-acyl-N-(4-nitrobenzyl)cyclohexanamine. A scalable and sustainable approach for a related transformation, the reductive amidation of nitroarenes with acyl saccharins, has been developed using a palladium catalyst in an aqueous medium. nih.gov This method combines the reduction of the nitro group and the amidation in a single step.

| Acylating Agent | Reagents/Conditions | Product |

| Acetyl Chloride | Base (e.g., triethylamine), CH2Cl2 | N-acetyl-N-(4-nitrobenzyl)cyclohexanamine |

| Acetic Anhydride | Heat or catalyst (e.g., DMAP) | N-acetyl-N-(4-nitrobenzyl)cyclohexanamine |

| Carboxylic Acid | Coupling agent (e.g., DCC), base | N-acyl-N-(4-nitrobenzyl)cyclohexanamine |

Alkylation and Arylation Reactions

The secondary amine can be alkylated or arylated to form tertiary amines.

Detailed Research Findings:

Alkylation can be carried out using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Arylation can be more challenging and often requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to form a carbon-nitrogen bond between the amine and an aryl halide or triflate.

Oxidation Pathways of the Amine Group

The secondary amine can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions.

Detailed Research Findings:

Oxidation of secondary amines can lead to the formation of nitroxyl (B88944) radicals, nitrones, or, under more vigorous conditions, cleavage of the C-N bond. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can potentially form the corresponding hydroxylamine (B1172632) or nitrone. The specific outcome will depend on controlling the reaction conditions to avoid over-oxidation or side reactions involving the nitroaromatic ring.

Formation of Metal Complexes

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. While specific studies on the metal complexes of this compound are not extensively detailed in the surveyed literature, the coordination chemistry of structurally related N-benzyl and nitro-substituted ligands provides valuable insights into its potential behavior.

The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electron density on the amine nitrogen, thereby affecting its donor properties and the stability of the resulting metal complexes. Research on analogous compounds, such as N-(4-Nitrobenzyl) benzene-1,2-diamine, indicates that the nitrobenzyl moiety can be a crucial component in the formation of stable metal complexes. nih.gov In such systems, the nitrogen atoms act as ligands, donating their electron pairs to a metal center to form coordination bonds. nih.govnih.gov

The general scheme for the formation of a metal complex with this compound can be represented as follows, where 'M' is a metal ion and 'L' represents other ligands in the coordination sphere:

n this compound + M^x+ → [M(this compound)n]^x+

The stability and geometry of the resulting complexes would depend on several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, would be essential for the characterization of these potential complexes.

| Potential Metal Ion | Expected Coordination Number | Potential Geometry |

| Copper(II) | 4 or 6 | Square Planar or Octahedral |

| Nickel(II) | 4 or 6 | Square Planar or Octahedral |

| Zinc(II) | 4 | Tetrahedral |

| Palladium(II) | 4 | Square Planar |

This table presents hypothetical coordination scenarios based on common behaviors of related amine ligands.

Transformations of the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated carbocyclic system that can undergo various transformations to introduce new functional groups or alter its stereochemistry.

The functionalization of the cyclohexyl ring in this compound would involve the introduction of new substituent groups onto the carbocyclic framework. This could be achieved through various synthetic strategies, although specific examples for this compound are not documented in the available literature.

Potential pathways for derivatization could include:

Oxidation: Oxidation of the cyclohexyl ring could lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. The position of oxidation would be influenced by the directing effects of the amino substituent and the reaction conditions employed.

Halogenation: Free-radical halogenation could introduce halogen atoms onto the cyclohexyl ring, providing a handle for further synthetic modifications. The regioselectivity of this reaction would likely be poor without the influence of directing groups.

Computational Chemistry and Theoretical Investigations of N 4 Nitrobenzyl Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For N-(4-nitrobenzyl)cyclohexanamine, DFT studies would be instrumental in determining its most stable three-dimensional structure (conformation).

Researchers would typically perform geometry optimization, starting with various possible arrangements of the cyclohexyl and 4-nitrobenzyl groups relative to each other. These calculations would identify the global minimum energy conformation, representing the most stable form of the molecule, as well as other low-energy local minima. The relative energies of these conformers would indicate their population distribution at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles defining the spatial relationship between the cyclohexyl ring and the nitrobenzyl group would be precisely calculated.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Most Stable Conformer of this compound This table illustrates the type of data that would be generated from DFT calculations. The values are not from actual research findings.

| Parameter | Value |

|---|---|

| C-N (amine) Bond Length | e.g., 1.45 Å |

| N-C (benzyl) Bond Length | e.g., 1.47 Å |

| C-C-N-C Dihedral Angle | e.g., 175° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. mdpi.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), offer a rigorous way to study electronic properties.

For this compound, ab initio calculations would provide precise values for the total electronic energy, ionization potential, and electron affinity. These methods are computationally more demanding than DFT but can provide a higher level of accuracy for certain electronic properties, serving as a benchmark for other computational techniques. caymanchem.com They are crucial for understanding how the molecule might behave in electron transfer processes.

Molecular descriptors are numerical values that characterize the properties of a molecule. Quantum chemical calculations are an excellent source for these descriptors.

Partial Atomic Charges: These calculations would determine the distribution of electron density across the this compound molecule, assigning a partial charge to each atom. This information helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting intermolecular interactions. For instance, the nitrogen of the amine group would be expected to have a negative partial charge, while the nitrogen of the nitro group would be highly positive.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 2: Hypothetical Molecular Descriptors for this compound This table illustrates the type of data that would be generated. The values are not from actual research findings.

| Descriptor | Value |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -2.1 eV |

| HOMO-LUMO Gap | e.g., 4.4 eV |

| Dipole Moment | e.g., 5.2 Debye |

| Partial Charge on Amine N | e.g., -0.4 e |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanics describes the electronic structure of a single, often static, conformation, Molecular Dynamics (MD) simulations are used to study the movement and flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of conformational changes. nih.gov

An MD simulation of this compound, typically in a simulated solvent environment, would reveal the flexibility of the molecule. It would show the rotation around single bonds, such as the bond connecting the benzyl (B1604629) group to the amine, and the puckering of the cyclohexyl ring. This analysis provides insight into the range of shapes the molecule can adopt at a certain temperature and how it explores its conformational space, which is critical for understanding how it might interact with other molecules, such as a biological receptor.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical chemistry can also be used to explore the potential chemical reactions that this compound might undergo.

If this compound were to be transformed into another chemical species, for example, through oxidation or reduction, computational methods could be used to map out the entire reaction pathway. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate.

By calculating the energies of the reactant, transition state, and product, an energy profile for the reaction can be constructed. The energy difference between the reactant and the transition state gives the activation energy, a critical parameter that determines the rate of the reaction. This type of analysis is invaluable for understanding reaction kinetics and for predicting how changes to the molecular structure might affect its reactivity.

Solvation Effects in Reaction Pathways

The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvation effects can alter the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibrium positions. The dual nature of this compound, possessing both a nonpolar cyclohexyl group and a polar 4-nitrobenzyl moiety, makes its interaction with solvents a complex phenomenon.

In protic solvents , such as water and alcohols, hydrogen bonding is expected to play a crucial role. The nitrogen atom of the secondary amine group can act as a hydrogen bond acceptor, while the amine hydrogen can act as a hydrogen bond donor. Furthermore, the oxygen atoms of the nitro group can also accept hydrogen bonds. These interactions can stabilize the ground state of the molecule. For a reaction involving a more polar or charged transition state, protic solvents would be expected to lower the activation energy, thus accelerating the reaction rate.

In contrast, aprotic polar solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, will interact primarily through dipole-dipole interactions with the polar nitrobenzyl group. The lack of hydrogen bond donation from these solvents means that the stabilization of the amine group will be different compared to protic solvents. The choice of an aprotic polar solvent can be critical in reactions where the presence of acidic protons would lead to undesirable side reactions.

Nonpolar solvents , such as hexane (B92381) or toluene, will primarily interact with the nonpolar cyclohexyl and benzyl components of the molecule through van der Waals forces. In such solvents, the polar nitro and amine groups are less effectively solvated, which can lead to aggregation or influence the conformational preferences of the molecule to minimize unfavorable interactions. Reactions that proceed through nonpolar transition states may be favored in these environments.

Theoretical studies on similar molecules, like 4-nitroaniline, have utilized molecular dynamics (MD) simulations and quantum mechanical (QM) calculations to understand preferential solvation in mixed solvent systems. researchgate.net These studies have shown that the local environment around the solute can be significantly different from the bulk solvent composition. researchgate.net For this compound, it can be hypothesized that in a mixed solvent of a protic and an aprotic component, the protic solvent molecules would preferentially solvate the amine and nitro groups.

The following table summarizes the expected primary interactions and their potential effects on the reactivity of this compound in different solvent types.

| Solvent Type | Primary Interactions | Expected Effect on Reactivity |

| Protic (e.g., Water, Ethanol) | Hydrogen bonding with amine and nitro groups | Stabilization of polar ground states and transition states; potential for rate acceleration in reactions with polar intermediates. |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions with the nitrobenzyl group | Moderate stabilization of polar species; avoids complications from solvent acidity. |

| Nonpolar (e.g., Hexane, Toluene) | Van der Waals forces with cyclohexyl and benzyl groups | Poor solvation of polar groups; may favor reactions with nonpolar transition states or influence molecular conformation. |

Structure-Property Relationship (SPR) Studies

The reactivity of the aromatic ring in this compound is heavily influenced by the electronic properties of the nitro group (-NO2) and the benzylamine (B48309) substituent. The Hammett equation is a valuable tool in quantitative structure-activity relationships (QSAR) for correlating reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org

The nitro group is a strong electron-withdrawing group, which is reflected in its positive Hammett substituent constant (σp). For the para-nitro group, the σp value is +0.78. pitt.edu This large positive value indicates a significant deactivation of the benzene ring towards electrophilic substitution and a corresponding activation towards nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group also increases the acidity of the benzylic protons and the N-H proton compared to an unsubstituted analogue.

In a study on the photolysis of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds, a linear correlation was found between the Hammett constant (σp) of substituents on a connected phenyl ring and the reaction rates. researchgate.net Electron-donating groups were found to be unfavorable for the photolysis reaction. researchgate.net While a different system, this demonstrates the predictive power of Hammett parameters in understanding reactivity.

The following table presents key electronic parameters and their implications for the reactivity of this compound.

| Structural Feature | Electronic Effect | Hammett Constant (σp) | Implication for Reactivity |

| 4-Nitro group (-NO2) | Strong electron-withdrawing (inductive and resonance) | +0.78 pitt.edu | Deactivates the aromatic ring to electrophilic attack; activates towards nucleophilic attack; increases acidity of N-H and benzylic protons. |

| Cyclohexylamino-methyl group (-CH2NHC6H11) | Electron-donating (inductive) | N/A | Activates the aromatic ring towards electrophilic attack (though this effect is counteracted by the strong nitro group). |

The chemical behavior of this compound is a balance of both steric and electronic effects.

Electronic Influences: As discussed, the potent electron-withdrawing nitro group dominates the electronic landscape of the aromatic ring, making it electron-deficient. pitt.edu This has several consequences:

Reactivity of the Aromatic Ring: The ring is less susceptible to reactions with electrophiles and more susceptible to reactions with nucleophiles.

Acidity: The N-H proton of the secondary amine is rendered more acidic than in a non-nitrated analogue due to the inductive pull of the nitro group transmitted through the benzene ring and methylene (B1212753) bridge.

Basicity: Consequently, the nitrogen atom is less basic. The predicted pKa for this compound is around 9.16, which is a measure of the acidity of its conjugate acid. nih.gov

Steric Influences: The bulky cyclohexyl group attached to the nitrogen atom provides significant steric hindrance around the amine.

Nucleophilicity: While the nitrogen has a lone pair of electrons, its ability to act as a nucleophile is sterically hindered by the cyclohexyl ring. This can affect the rates of reactions where the nitrogen atom is the attacking nucleophile.

Conformational Rigidity: The cyclohexyl group, with its chair and boat conformations, and the benzyl group introduce a degree of conformational complexity. The preferred conformation will be one that minimizes steric clashes, which can in turn influence how the molecule interacts with other reactants or solvent molecules. Computational studies on N-heterocyclic carbenes have shown that bulky N-substituents can significantly affect the steric shielding of a reactive center. researchgate.net

Advanced Applications and Research Directions in Chemistry Excluding Biological and Clinical Fields

N-(4-nitrobenzyl)cyclohexanamine as a Reagent in Organic Synthesis

The structure of this compound makes it a potentially valuable building block in organic synthesis. The secondary amine can act as a nucleophile or a base, while the nitrobenzyl group offers a site for a variety of chemical transformations.

Utilization in the Construction of Complex Organic Scaffolds

The this compound molecule can serve as a foundational scaffold for the synthesis of more complex organic structures. The secondary amine allows for the introduction of various substituents through N-alkylation or N-acylation reactions. More significantly, the nitro group on the aromatic ring is a key functional handle. It can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as diazotization followed by substitution, amide bond formation, or the construction of heterocyclic rings. This versatility allows for the synthesis of a diverse library of compounds with potentially interesting properties.

For instance, the reduction of the nitro group to an amine would yield N-(4-aminobenzyl)cyclohexanamine. This resulting diamine could be a valuable monomer for the synthesis of polyamides or polyimines, or a precursor for creating intricate heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound for Scaffold Elaboration

| Starting Material | Reagents and Conditions | Product | Potential Further Applications |

| This compound | 1. H₂, Pd/C, Ethanol2. Acyl chloride, Base | N-acyl-N'-(4-acetylbenzyl)cyclohexanamine derivative | Synthesis of functionalized amides |

| This compound | 1. SnCl₂, HCl2. NaNO₂, HCl, 0-5 °C3. CuX (X = CN, Br, Cl) | 4-substituted-N-benzylcyclohexanamine derivative | Introduction of various functional groups on the aromatic ring |

| This compound | 1. Fe, NH₄Cl, H₂O/Ethanol2. Dicarbonyl compound | Fused heterocyclic compound | Construction of novel heterocyclic scaffolds |

Application in Catalyst or Ligand Design

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests its utility in the design of novel ligands for catalysis. The bulky cyclohexyl group can provide steric hindrance around a metal center, which can influence the selectivity of a catalytic reaction.

Furthermore, the electronic properties of the ligand can be tuned by modifying the aromatic ring. The electron-withdrawing nitro group can be reduced to an electron-donating amino group, or replaced with other substituents, thereby altering the electron density on the coordinating nitrogen atom and influencing the catalytic activity of the corresponding metal complex. While direct applications of this compound as a ligand are not documented, related N-benzylcyclohexanamine derivatives have been explored in the context of catalyst development. nih.gov

Table 2: Hypothetical Ligand-Metal Complexes and Potential Catalytic Applications

| Ligand Precursor | Metal Salt | Potential Complex Structure | Potential Catalytic Application |

| This compound | Pd(OAc)₂ | Palladium complex with N-coordination | Cross-coupling reactions (e.g., Suzuki, Heck) |

| N-(4-aminobenzyl)cyclohexanamine | RuCl₂(PPh₃)₃ | Ruthenium complex with N,N'-chelation | Transfer hydrogenation of ketones |

| N-(4-phosphinobenzyl)cyclohexanamine | Rh(CO)₂Cl₂ | Rhodium complex with P,N-chelation | Hydroformylation of alkenes |

Intermediate in the Synthesis of Non-Biological Advanced Materials

The chemical functionalities of this compound make it a candidate as an intermediate for the synthesis of non-biological advanced materials such as functional polymers or organic electronic materials. pageplace.de The nitroaromatic moiety is a well-known structural element in materials with interesting optical and electronic properties.

The reduction of the nitro group to an amine, as previously mentioned, would create a diamine monomer suitable for polymerization reactions. The resulting polymers could possess unique properties conferred by the bulky cyclohexyl and the benzylamine (B48309) repeating units. For example, such polymers might exhibit specific solubility profiles or thermal characteristics.

Additionally, the nitro group itself can be a useful feature in materials science. Nitroaromatic compounds are known to be electron-accepting, which could be exploited in the design of charge-transfer complexes or as components in organic semiconductors.

Potential in Environmental Chemistry Research

The nitroaromatic component of this compound suggests potential avenues for its application in environmental chemistry research, particularly in the areas of pollutant remediation and chemical sensing.

Role in Pollutant Remediation Technologies

Nitroaromatic compounds are a class of environmental pollutants, and their remediation is an active area of research. nih.gov The study of the degradation of this compound could provide insights into the environmental fate of similar, more complex pollutants.

Conversely, derivatives of this compound could potentially be used in remediation technologies. For example, materials functionalized with moieties derived from this compound could be designed to selectively adsorb certain pollutants. The nitro group could also be involved in photocatalytic degradation processes. The reduction of nitroaromatics to less harmful amino compounds is a key step in many remediation strategies. jsynthchem.com Research into the catalytic reduction of this compound could lead to the development of new catalysts for treating nitroaromatic-contaminated water. jsynthchem.com

Application in Chemical Sensing Devices

The nitroaromatic group is a known electroactive species, making it a target for electrochemical sensing methods. nih.gov Therefore, this compound or its derivatives could potentially be used in the development of chemical sensors. An electrode modified with this compound might exhibit a specific electrochemical response to certain analytes. The interaction of the amine or the nitro group with target molecules could lead to a measurable change in current or potential.

Furthermore, the nitroaromatic moiety can act as a chromophore. Changes in the absorption or fluorescence spectrum of this compound upon interaction with an analyte could form the basis of an optical sensor. The design of such sensors would involve tailoring the molecular structure to achieve high selectivity and sensitivity for a specific target.

Table 3: Potential Environmental and Sensing Applications

| Application Area | Proposed Mechanism/Principle | Potential Target Analytes/Pollutants |

| Pollutant Remediation | Catalytic reduction of the nitro group | Other nitroaromatic compounds |

| Chemical Sensing (Electrochemical) | Electrochemical reduction of the nitro group at a modified electrode | Heavy metal ions, other electroactive species |

| Chemical Sensing (Optical) | Change in fluorescence or absorbance upon analyte binding | Anions, cations, or neutral molecules that interact with the nitroaromatic or amine functionality |

Future Perspectives and Emerging Research Opportunities for this compound in Pure Chemical Sciences

Given the lack of specific research, the future perspectives for this compound in pure chemistry are hypothetical and based on the known applications of similar chemical structures. The true potential of this compound awaits dedicated investigation. The following table outlines conceivable research directions based on the functionalities present in the molecule.

| Research Area | Potential Application of this compound | Rationale based on Analogous Compounds |

| Catalysis | As a precursor to novel organocatalysts or ligands for metal-catalyzed reactions. | Secondary amines are foundational to many organocatalysts, such as those used in enamine catalysis. The cyclohexyl and nitrobenzyl groups could offer unique steric and electronic properties to a catalyst. |

| Materials Science | As a monomer or additive in the synthesis of functional polymers or photoactive materials. | Nitrobenzyl groups are known photo-cleavable moieties, suggesting potential for creating light-responsive or degradable materials. umass.eduacs.orgnih.gov The amine functionality could be a site for polymerization. |

| Synthetic Chemistry | As a versatile building block for the synthesis of more complex molecules. | The nitro group can be reduced to an amine, and the secondary amine can undergo various functionalization reactions, making it a potentially useful scaffold for creating diverse chemical libraries. |

| Supramolecular Chemistry | As a component in the design of host-guest systems or self-assembling structures. | The aromatic ring and the potential for hydrogen bonding through the amine group could facilitate non-covalent interactions that drive self-assembly. |

It is critical to emphasize that these are theoretical applications. The actual utility and effectiveness of this compound in these areas can only be determined through rigorous experimental research. The development of novel synthetic methodologies, characterization of its reactivity, and exploration of its physical properties are essential first steps to unlock any potential it may hold in the chemical sciences. Without such foundational studies, its contribution to chemistry remains a matter of speculation.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing N-(4-nitrobenzyl)cyclohexanamine, and how can acylation reactions be optimized? Methodological Answer: The synthesis typically involves introducing the nitrobenzyl group to cyclohexanamine via nucleophilic substitution or reductive amination. For example, acylation reactions using reagents like N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides (highly selective in aqueous conditions) can yield derivatives with >80% efficiency . Optimization includes adjusting reaction time (e.g., 15 hours for cyclohexanamine acylation) and using catalysts like DMAP to enhance yields .

Advanced Q1: How can solvent-free or green chemistry approaches improve the scalability of this compound synthesis? Methodological Answer: Microwave-assisted synthesis or mechanochemical methods reduce reaction times and solvent waste. Comparative studies show that solvent-free acylation with nitrobenzenesulfonamide derivatives achieves 86–95% yields under optimized conditions (e.g., 50–60°C, 5–7 hours) . Kinetic analysis of nitro group introduction via nitration reactions can further refine selectivity .

Structural Characterization

Basic Q2: What crystallographic techniques are recommended for determining the molecular structure of this compound? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example, analogous cyclohexanamine derivatives were resolved with R-factors < 0.05 using SHELX-97, leveraging high-resolution data and twin correction algorithms .

Advanced Q2: How can twinned or low-resolution crystallographic data be processed to resolve conformational ambiguities? Methodological Answer: SHELXL’s twin refinement module (BASE instruction) and the HKLF5 format handle twinning by reticular merohedry. For low-resolution data (e.g., >1.2 Å), restraints on bond lengths/angles and DFIX commands improve model stability. Comparative refinement with OLEX2 or Phenix validates results .

Biological Activity Assessment

Basic Q3: What in silico methods predict the bioactivity of this compound? Methodological Answer: Molecular docking (e.g., AutoDock Vina) against targets like μ-opioid receptors (PDB: 3G9K) identifies binding affinities. Lipinski’s Rule of Five and SwissADME predict drug-likeness, while Molinspiration calculates bioactivity scores (e.g., GPCR ligand probability > 0.7) .

Advanced Q3: How can structure-activity relationship (SAR) studies differentiate this compound from analogs in neuropharmacology? Methodological Answer: Compare substituent effects using in vitro assays (e.g., radioligand displacement for receptor affinity). For example, replacing the nitro group with methoxy alters μ-opioid receptor binding by 3–5-fold, as seen in structurally related cyclohexanamines . MD simulations (AMBER/NAMD) further quantify ligand-receptor dynamics .

Analytical and Comparative Studies

Basic Q4: What spectroscopic techniques are critical for characterizing this compound? Methodological Answer: FT-IR (nitro group: ~1520 cm⁻¹), ¹H/¹³C NMR (aromatic protons: δ 7.5–8.2 ppm; cyclohexane CH₂: δ 1.2–2.1 ppm), and HRMS (exact mass ± 0.001 Da) confirm purity. LC-MS with C18 columns resolves byproducts .

Advanced Q4: How do electronic effects of the nitro group influence reactivity in cross-coupling reactions? Methodological Answer: The nitro group’s electron-withdrawing nature enhances Suzuki-Miyaura coupling yields (e.g., Pd/C-mediated arylations). Hammett constants (σₚ = +0.78) correlate with reaction rates in comparative studies using substituent-swapped analogs .

Safety and Handling

Basic Q5: What are the storage and handling protocols for this compound? Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Use PPE (nitrile gloves, lab coat) and work in a fume hood. No occupational exposure limits are established, but LC50 (fish) > 100 mg/L suggests moderate ecotoxicity .

Advanced Q5: How can degradation products be mitigated during long-term stability studies? Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) identifies nitro group reduction as a primary degradation pathway. Add antioxidants (e.g., BHT) or store under desiccation to suppress decomposition .

Computational Modeling

Advanced Q6: What QM/MM methods optimize the conformational analysis of this compound? Methodological Answer: Hybrid QM/MM (B3LYP/6-31G*:CHARMM36) calculates torsional barriers (e.g., cyclohexane chair vs. boat interconversion). NBO analysis quantifies hyperconjugation between the nitro group and adjacent C-N bonds, explaining rotational restrictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。